molecular formula C16H19ClN4O2 B2944040 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide CAS No. 1209635-73-3

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide

Cat. No. B2944040
CAS RN: 1209635-73-3
M. Wt: 334.8
InChI Key: LCZIRYVYWLBYLM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, and form. For “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide”, the specific information is not available .

Scientific Research Applications

Dopamine D4 Receptor Ligand

This compound has been identified as a potent and selective ligand for the dopamine D4 receptor . The D4 receptor is implicated in the modulation of neuronal signaling and is a target for the treatment of various psychiatric conditions, including schizophrenia and bipolar disorder. Research into this application could lead to the development of new antipsychotic medications with improved efficacy and reduced side effects.

Antihistamine Activity

Due to its structural similarity to known antihistamines, this compound may exhibit high affinity for histamine H1 receptors . This suggests potential applications in the management of allergies, hay fever, angioedema, and urticaria. Further pharmacological evaluation could determine its effectiveness and safety profile as an antihistamine.

Antibacterial Agent

The piperazine moiety within the compound’s structure is often found in biologically active molecules with antibacterial properties . This compound could be explored for its antibacterial activity, contributing to the search for new antibiotics in the fight against resistant bacterial strains.

Cytotoxic Agent

Research groups have shown interest in compounds with the ability to alkylate thiols for their cytotoxic properties . This compound could be investigated for its potential as a cytotoxic agent in cancer therapy, particularly in designing drugs that target specific cellular components without affecting nucleic acids.

Pharmacokinetic Modulator

The incorporation of the piperazine ring into drug substances has been known to positively modulate their pharmacokinetic properties . This compound could be used in drug design to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of new pharmacological agents.

Neurodegenerative Disease Research

Given the importance of dopamine receptors in neurodegenerative diseases, this compound’s role as a D4 receptor ligand could extend to research in Parkinson’s and Alzheimer’s disease . It may contribute to understanding the pathophysiology of these conditions and the development of therapeutic strategies.

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

Its solubility in dmso is reported to be 22 mg/ml , which could potentially influence its bioavailability and distribution.

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c17-13-1-3-14(4-2-13)21-11-9-20(10-12-21)8-7-18-16(22)15-5-6-19-23-15/h1-6H,7-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZIRYVYWLBYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide

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